1'-(cyclopropylcarbonyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
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Description
The compound “1’-(cyclopropylcarbonyl)-N-(pyrimidin-4-ylmethyl)-1,4’-bipiperidine-3-carboxamide” is a complex organic molecule. It contains a bipiperidine moiety, which is a type of nitrogen-containing heterocycle, attached to a pyrimidine ring, another type of nitrogen-containing heterocycle. The cyclopropylcarbonyl group is a carbonyl group (a carbon double-bonded to an oxygen) attached to a cyclopropyl group (a three-membered carbon ring). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a bipiperidine core, with the various other groups (cyclopropylcarbonyl, pyrimidin-4-ylmethyl) attached at specific positions. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the carbonyl group could be involved in reactions with nucleophiles, while the pyrimidine ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar groups, and the overall shape of the molecule. For example, the presence of the carbonyl group and the nitrogen atoms in the pyrimidine ring and piperidine rings could allow for hydrogen bonding, which could influence properties like solubility .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(pyrimidin-4-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c26-19(22-12-17-5-8-21-14-23-17)16-2-1-9-25(13-16)18-6-10-24(11-7-18)20(27)15-3-4-15/h5,8,14-16,18H,1-4,6-7,9-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSWASROCAHAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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